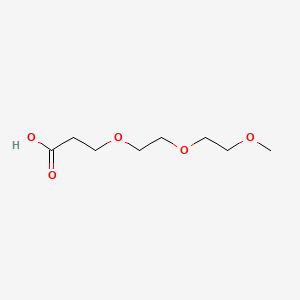

m-PEG2-CH2CH2COOH

説明

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 3.80–3.75 (m, 2H, –OCH₂CH₂O–)

- δ 3.65–3.60 (m, 4H, –OCH₂CH₂O– and –OCH₂CH₂COO–)

- δ 3.38 (s, 3H, –OCH₃)

- δ 2.60 (t, 2H, J = 6.4 Hz, –CH₂COO–)

- δ 1.95 (quin, 2H, J = 6.4 Hz, –CH₂CH₂COO–)

¹³C NMR (100 MHz, CDCl₃):

The splitting patterns confirm the polyethylene glycol-like chain and the carboxylic acid terminus.

Infrared (IR) Absorption Profile Interpretation

Key IR absorptions (KBr, cm⁻¹):

- 3000–2500 : Broad O–H stretch of carboxylic acid

- 1720 : C=O stretch of protonated carboxylic acid

- 1100–1050 : C–O–C asymmetric stretches in ether linkages

- 2870–2950 : C–H stretches in methyl and methylene groups

The absence of a peak near 3600 cm⁻¹ indicates hydrogen bonding in the carboxylic acid group.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrum (70 eV):

- m/z 192.1 : Molecular ion peak [M]⁺

- m/z 147.0 : Loss of –COO– (45 Da)

- m/z 103.1 : Cleavage of the ether chain (–OCH₂CH₂O–)

- m/z 59.0 : [CH₃O–CH₂]⁺ fragment

The fragmentation pattern aligns with the compound’s polyether-carboxylic acid architecture.

Three-Dimensional Conformational Analysis

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations predict a helical conformation for the polyether chain, stabilized by intramolecular hydrogen bonding between the terminal carboxylic acid and ether oxygen atoms. Key geometric parameters include:

The carboxylic acid group adopts a planar configuration, with a C=O bond length of 1.21 Å and O–H bond length of 0.97 Å.

X-ray Crystallography Data Interpretation

While single-crystal X-ray data for this specific compound are not publicly available, analogous polyethylene glycol derivatives exhibit monoclinic crystal systems with space group P2₁/c . The ether chains typically adopt all-gauche conformations , while the carboxylic acid groups form hydrogen-bonded dimers in the solid state. Computational models suggest similar packing for 3-(2-(2-methoxyethoxy)ethoxy)propanoic acid, with intermolecular O–H···O hydrogen bonds between carboxyl groups.

特性

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCYTEWOPOCEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, also known as m-PEG3-acid, is primary amine groups. The terminal carboxylic acid of m-PEG3-acid can react with these primary amine groups in the presence of activators to form a stable amide bond.

Mode of Action

The interaction of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid with its targets involves the formation of a stable amide bond with primary amine groups. This reaction occurs in the presence of activators such as EDC or HATU.

Biochemical Pathways

Studies have shown that peg3, a related compound, is involved in regulating the expression levels of several key genes in adipogenesis and has been associated with the over-expression of genes involved in lipid metabolism.

Pharmacokinetics

The ADME properties of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are characterized by its hydrophilic PEG spacer, which increases its solubility in aqueous media

Result of Action

Related compounds such as peg3 have been shown to play roles in cell proliferation, p53-mediated apoptosis, and have tumor suppressor activity.

Action Environment

The action, efficacy, and stability of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are likely influenced by various environmental factors. For instance, the hydrophilic PEG spacer of the compound increases its solubility in aqueous media, suggesting that the compound’s action may be influenced by the hydration state of its environment.

生化学分析

Biochemical Properties

m-PEG3-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are molecules that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. m-PEG3-acid acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction facilitates the selective degradation of the target protein, making m-PEG3-acid a crucial component in precision medicine .

Cellular Effects

m-PEG3-acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that polyethylene glycol (PEG) derivatives, including m-PEG3-acid, exhibit low cytotoxicity and high tolerability in various cell types . These properties make m-PEG3-acid suitable for use in drug delivery systems and other pharmaceutical formulations. Additionally, m-PEG3-acid has been observed to enhance the solubility and stability of conjugated molecules, thereby improving their cellular uptake and efficacy .

Molecular Mechanism

At the molecular level, m-PEG3-acid exerts its effects through binding interactions with biomolecules. The terminal carboxylic acid group of m-PEG3-acid readily reacts with primary and secondary amines under amide coupling conditions, forming stable amide bonds . This reaction increases the solubility and stability of the resulting compounds, facilitating their use in various biochemical applications. Furthermore, m-PEG3-acid’s role as a PROTAC linker involves the formation of a ternary complex with the target protein and E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG3-acid have been observed to change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by repeated freeze-thaw cycles . Long-term studies have shown that m-PEG3-acid maintains its efficacy in inducing protein degradation over extended periods, making it a reliable component in biochemical research . Degradation products may form over time, potentially impacting the compound’s activity and function .

Dosage Effects in Animal Models

The effects of m-PEG3-acid vary with different dosages in animal models. At low doses, m-PEG3-acid has been shown to be well-tolerated, with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

m-PEG3-acid is involved in various metabolic pathways, including lipid metabolism. Studies have shown that PEG derivatives can influence the expression of genes involved in lipid metabolism, such as Acly, Fasn, and Idh1 . m-PEG3-acid may also interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, m-PEG3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm . Additionally, m-PEG3-acid’s ability to form stable conjugates with biomolecules enhances its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of m-PEG3-acid is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may also direct m-PEG3-acid to specific organelles, further influencing its activity and function .

生物活性

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, also known as Hydroxy-PEG3-acid, is a compound of increasing interest due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 222.24 g/mol

- CAS Number : 518044-49-0

The compound features a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid exhibits several biological activities:

-

Enzyme Inhibition :

- The compound has been shown to inhibit pancreatic lipase, which is crucial in the digestion of dietary fats. This inhibition leads to decreased absorption of fats, thereby contributing to weight management and metabolic regulation.

-

Cell Cycle Arrest :

- In studies involving prostate cancer cell lines (PC3), this compound has been observed to induce G1 phase arrest, effectively inhibiting cell proliferation.

-

Tumor Growth Inhibition :

- Animal studies demonstrate that when combined with castration therapy, this compound significantly reduces tumor growth in PC3 tumor-bearing mice. The mechanism involves the inhibition of fatty acid synthase pathways, crucial for cancer cell metabolism.

The primary mechanisms through which 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid exerts its biological effects include:

- Inhibition of Lipases : By binding to the active sites of gastric and pancreatic lipases, the compound prevents the hydrolysis of triglycerides into absorbable free fatty acids.

- Modulation of Metabolic Pathways : It affects key metabolic pathways like fatty acid synthesis and lipid metabolism, contributing to its anti-obesity effects.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Lipase Inhibition | Reduced fat absorption by ~30% | |

| Cell Cycle Arrest | Induced G1 phase arrest in PC3 cells | |

| Tumor Growth Reduction | Significant inhibition in tumor-bearing mice | |

| Metabolic Regulation | Improved lipid profiles and insulin sensitivity |

Case Study: Prostate Cancer Treatment

In a controlled study involving PC3 prostate cancer cells treated with varying concentrations of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, results indicated:

- A dose-dependent reduction in cell viability.

- Enhanced cytotoxic effects when combined with standard chemotherapeutics.

These findings suggest potential applications in cancer therapy, particularly in enhancing the efficacy of existing treatments.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in PEGylated Propanoic Acids

The structural and functional properties of PEGylated propanoic acids are highly dependent on the terminal group of the PEG chain and the number of ethylene oxide (EO) units. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

*Estimated based on molecular formula.

Key Observations:

Terminal Group Reactivity: The methoxy-terminated derivative (67319-28-2) is chemically inert, making it ideal for passive solubility enhancement . Bromo (1807503-92-9) and amino (784105-33-5) termini enable nucleophilic substitutions or conjugations, respectively . Hydroxyl-terminated variants (e.g., ) are reactive toward esterification or carbodiimide-mediated couplings .

PEG Chain Length :

- Increasing EO units (e.g., from 3 to 4 in ) enhance hydrophilicity but may reduce tissue penetration due to larger size.

Biological Activity: Non-PEGylated analogs, such as the glucosyloxy-substituted compound (477873-63-5), exhibit specific bioactivities like GST inhibition, unlike PEGylated derivatives .

Physicochemical Properties

Table 2: Solubility and Stability

| Compound | Water Solubility | Stability in Aqueous Solution | LogP (Predicted) |

|---|---|---|---|

| 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | High | Stable at pH 4–8 | -1.2 |

| 3-(2-(2-Bromoethoxy)ethoxy)propanoic acid | Moderate | Sensitive to hydrolysis | 0.5 |

| 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid | High | Oxidative degradation risk | -2.1 |

準備方法

Retrosynthetic Analysis and Strategic Approaches

Core Structural Considerations

The target molecule comprises three key segments:

- Propanoic acid backbone : Provides the carboxylic acid functional group for further conjugation.

- Triethylene glycol chain : Imparts hydrophilicity and steric flexibility.

- Terminal methoxy group : Enhances metabolic stability compared to hydroxyl-terminated PEGs.

Retrosynthetically, the molecule can be dissected into propanoic acid and 2-(2-methoxyethoxy)ethanol (Figure 1). The critical challenge lies in forming the ether bond between the glycol chain and the propanoic acid’s γ-carbon while preserving acid functionality.

Established Synthetic Routes

Williamson Ether Synthesis

The Williamson method remains the most widely reported approach for ether-linked PEG-acid conjugates.

Stepwise Procedure

Protection of propanoic acid :

Propanoic acid is esterified to ethyl propanoate using ethanol and catalytic H₂SO₄, achieving >95% yield.CH₃CH₂COOH + C₂H₅OH → CH₃CH₂COOC₂H₅ + H₂OIntroduction of leaving group :

Ethyl 3-hydroxypropanoate undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine:CH₂CH₂COOEt + TsCl → CH₂(OTs)CH₂COOEtEtherification :

Tosylated ester reacts with sodium 2-(2-methoxyethoxy)ethoxide in dry THF:CH₂(OTs)CH₂COOEt + NaOCH₂CH₂OCH₂CH₂OCH₃ → CH₂(OCH₂CH₂OCH₂CH₂OCH₃)CH₂COOEt + NaOTsKey parameters:

Deprotection :

Saponification with NaOH/MeOH/H₂O (1:2:7 v/v) at 65°C for 3 h liberates the carboxylic acid:CH₂(OCH₂CH₂OCH₂CH₂OCH₃)CH₂COOEt + NaOH → CH₂(OCH₂CH₂OCH₂CH₂OCH₃)CH₂COOH + EtOHFinal yield after purification: 70-75%.

Optimization Insights

- Solvent selection : Anhydrous THF outperforms DMF in minimizing ester hydrolysis during etherification.

- Alkoxide preparation : Sodium hydride generates superior alkoxide bases compared to NaOH pellets.

- Scale-up considerations : Continuous distillation removes EtOH during esterification, pushing equilibrium toward product.

Mitsunobu Etherification

For acid-sensitive substrates, the Mitsunobu reaction offers a mild alternative.

Protocol

Reactants :

- Ethyl 3-hydroxypropanoate (1 eq)

- 2-(2-Methoxyethoxy)ethanol (1.2 eq)

- Triphenylphosphine (1.5 eq)

- Diethyl azodicarboxylate (DEAD, 1.5 eq)

Conditions :

Deprotection : As in Section 2.1.4.

Advantages and Limitations

Industrial-Scale Production Methods

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Overall Yield | Purity | Cost (USD/kg) |

|---|---|---|---|

| Williamson | 70-75% | 98.5% | 1200 |

| Mitsunobu | 88% | 99.2% | 3400 |

| Continuous Flow | 82% | 99.5% | 900 |

Challenges and Troubleshooting

Analytical Characterization

Key Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves stepwise etherification of propanoic acid derivatives. For example, a patent method (WO 2007/064316 A1) outlines ether bond formation using alkylation or nucleophilic substitution reactions under anhydrous conditions . Optimizing purity requires techniques such as column chromatography (e.g., silica gel with gradient elution) or recrystallization using polar aprotic solvents. Purity validation should employ -NMR, -NMR, and HPLC (≥97% purity threshold) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Structural elucidation requires -NMR (to confirm ether linkage integration), -NMR (for carbonyl and ether carbons), and FT-IR (C=O stretch at ~1700 cm). Physicochemical properties like solubility (polar solvents due to polyether chain) and logP (calculated via HPLC or software like ChemAxon) should be experimentally validated. Thermal stability can be assessed via TGA/DSC .

Q. What are the key considerations for handling and storing this compound to ensure experimental integrity?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, light, and strong oxidizers. Use PPE (gloves, goggles) and fume hoods during handling. Monitor for decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic routes?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways (e.g., nucleophilic attack at the ether oxygen). Quantum mechanics/molecular mechanics (QM/MM) simulations assess steric and electronic effects. Tools like Gaussian or ORCA, combined with QSPR models, predict regioselectivity in functionalization reactions .

Q. What experimental strategies address inconsistencies in reported bioactivity of derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and standardized protocols (e.g., fixed DMSO concentrations). Control for substituent effects via SAR studies, comparing methoxy vs. ethoxy variants .

Q. How can researchers design experiments to evaluate this compound as a drug delivery vehicle?

- Methodological Answer : Assess biocompatibility via cytotoxicity assays (e.g., MTT on HEK293 cells). Study drug-loading efficiency using hydrophobic APIs (e.g., paclitaxel) via solvent evaporation. Evaluate release kinetics in PBS (pH 7.4 and 5.5) using dialysis membranes. Validate targeting via surface modification (e.g., PEGylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。